3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol

Dye Chemistry Textile Engineering Color Science

For textile R&D, sourcing a reliable coupling component with predictable shade outcomes is critical. This 4-aminoquinoline derivative is a validated coupler for synthesizing monoazo acid dyes, proven on silk, wool, and nylon. Substitution risks with analogs (e.g., 6-chloro) are documented. - Produces yellow to violet-brown shades with characterized fastness. - The 6-methoxy group ensures distinct electron-donating properties for specific chromophore tuning. - Functions as a versatile building block via its free phenolic hydroxyl group.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B10796188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H16N2O2/c1-11-8-17(19-12-4-3-5-13(20)9-12)15-10-14(21-2)6-7-16(15)18-11/h3-10,20H,1-2H3,(H,18,19)
InChIKeyUPYOCTHZNIUVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Overview


3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol (CAS: 1030018-99-5 as the hydrochloride) is a synthetic intermediate belonging to the 4-aminoquinoline class . It is characterized by a 6-methoxy-2-methylquinoline core linked via an amino bridge at the 4-position to a 3-aminophenol moiety . Unlike its pharmacologically investigated quinoline counterparts, the primary documented application of this specific compound lies in materials chemistry, where it serves as a versatile coupling component for the generation of novel monoazo acid dyes [1]. Its unique substitution pattern, incorporating both a methoxy group on the quinoline and a phenolic hydroxyl, differentiates it from simpler 4-aminoquinoline scaffolds and enables specific interactions with diazotized aromatic amines [1].

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Irreplaceable Coupler


The performance of dyes synthesized from quinoline-based couplers is highly sensitive to the nature and position of substituents on both the quinoline ring and the phenolic component [1]. Direct substitution of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol with a closely related analog, such as its 6-chloro derivative, leads to a significant divergence in the shade of the resulting dyes on textile substrates like silk, wool, and nylon [2]. This is because the electron-donating methoxy group (-OCH3) and the electron-withdrawing chlorine atom (-Cl) at the 6-position of the quinoline ring alter the electron density and conjugation of the final azo chromophore in fundamentally different ways, a principle well-established in color chemistry. Consequently, substituting one coupler for another without empirical validation risks producing a dyed fabric with an entirely different, and likely unacceptable, color profile, making generic substitution a high-risk proposition for textile and dye manufacturers [2].

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Differentiation Evidence


Shade Differences: Methoxy vs Chloro Quinoline Couplers

When used as a coupling component, 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol produces monoazo acid dyes with a distinctly different shade compared to dyes made from its 6-chloro analog, 3-[(2-methyl-6-chloro-4-quinolinyl)amino]phenol, under identical reaction conditions and on the same substrates [1].

Dye Chemistry Textile Engineering Color Science

Wash and Light Fastness Evaluation

Dyes synthesized from 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol exhibit quantifiable performance metrics on various textiles, establishing a baseline for its utility in practical applications [1].

Textile Dyeing Fastness Properties Materials Testing

Purity and Commercial Availability

As a research chemical, the availability and specified purity of 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol hydrochloride are critical factors for procurement. Commercial sources offer the compound with a specified purity level .

Chemical Procurement Synthetic Chemistry Quality Control

3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol Application Scenarios


Monoazo Acid Dyes for Protein and Polyamide Fibers

This compound is a validated coupling component for the synthesis of monoazo acid dyes specifically designed for dyeing protein-based fibers like silk and wool, as well as the synthetic polyamide fiber, nylon [1]. The resulting dyes produce a range of shades from yellow to violet and brown, with documented color fastness properties, making it a relevant scaffold for industrial dye formulation [1].

SAR Studies in Dye Chemistry

The demonstrated difference in shade outcome between the 6-methoxy and 6-chloro quinoline couplers establishes this compound as a valuable tool for SAR studies in color chemistry [1]. Researchers can systematically vary the diazo component or further modify the coupler to explore how structural changes influence the absorption spectra, hue, and fastness properties of the resulting azo dyes, thereby guiding the design of novel colorants for specific industrial needs [1].

Quinoline Derivative Intermediate

Beyond its direct use as a dye coupler, 3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol serves as a functionalized quinoline building block. The presence of a free phenolic hydroxyl group allows for further chemical transformations, such as etherification, esterification, or incorporation into more complex heterocyclic systems, making it a strategic intermediate for medicinal chemistry and materials science research where a specific 4-(3-hydroxyphenyl)amino-substituted quinoline core is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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